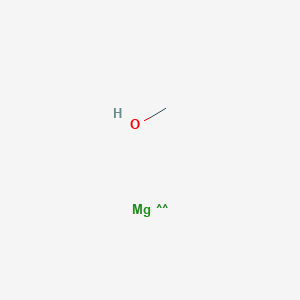
Methanol--magnesium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol–magnesium (1/1) is a compound formed by the combination of methanol and magnesium in a 1:1 molar ratio. Methanol, also known as methyl alcohol, is the simplest alcohol with the chemical formula CH3OH. Magnesium is a lightweight, silvery-white metal with the chemical symbol Mg. The combination of these two substances results in a compound that has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanol–magnesium (1/1) can be synthesized through several methods. One common method involves the reaction of magnesium metal with methanol. This reaction typically occurs under anhydrous conditions to prevent the formation of magnesium hydroxide. The reaction can be represented as follows:
Mg+CH3OH→CH3OMg+H2
Industrial Production Methods
Industrial production of methanol–magnesium (1/1) often involves the use of magnesium turnings or powder and anhydrous methanol. The reaction is carried out in a controlled environment to ensure the purity of the product. The reaction is exothermic, and the temperature is carefully monitored to prevent any side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Methanol–magnesium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and formaldehyde.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: Methanol–magnesium (1/1) can participate in substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with methanol–magnesium (1/1) include halides, carbonyl compounds, and acids. The reactions are typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products Formed
The major products formed from reactions involving methanol–magnesium (1/1) include magnesium salts, alcohols, and hydrocarbons. For example, the reaction with a carbonyl compound can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Methanol–magnesium (1/1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Grignard reagents.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Methanol–magnesium (1/1) is used in the development of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It is used in the production of various chemicals, including formaldehyde and other alcohols.
Wirkmechanismus
The mechanism of action of methanol–magnesium (1/1) involves the interaction of the magnesium ion with various molecular targets. Magnesium acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in organic synthesis. The methanol group can participate in hydrogen bonding and other interactions, influencing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Methanol–magnesium (1/1) can be compared with other similar compounds, such as:
Ethanol–magnesium (1/1): Similar to methanol–magnesium (1/1), but with ethanol instead of methanol.
Methanol–calcium (1/1): Similar to methanol–magnesium (1/1), but with calcium instead of magnesium.
The uniqueness of methanol–magnesium (1/1) lies in its specific reactivity and applications, particularly in the formation of Grignard reagents and its use in organic synthesis.
Conclusion
Methanol–magnesium (1/1) is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important reagent in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
651353-38-7 |
|---|---|
Molekularformel |
CH4MgO |
Molekulargewicht |
56.35 g/mol |
InChI |
InChI=1S/CH4O.Mg/c1-2;/h2H,1H3; |
InChI-Schlüssel |
TZNULHNPXDZANP-UHFFFAOYSA-N |
Kanonische SMILES |
CO.[Mg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)
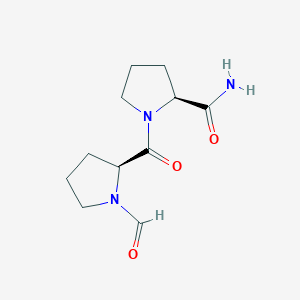
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)
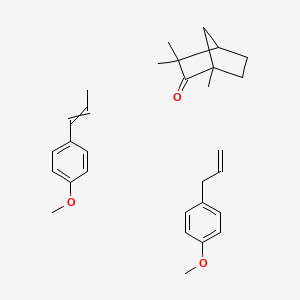
![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)
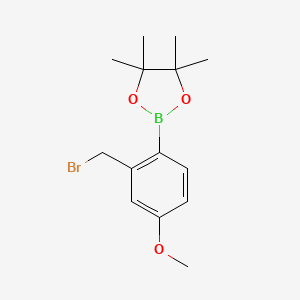
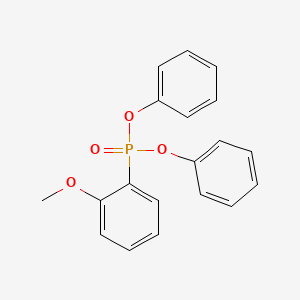
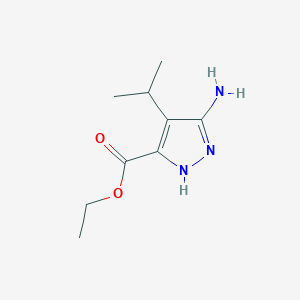
![4-[(E)-(Quinolin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B12518059.png)
![Acetic acid, [4-[(acetylthio)phenylmethyl]phenoxy]-](/img/structure/B12518061.png)
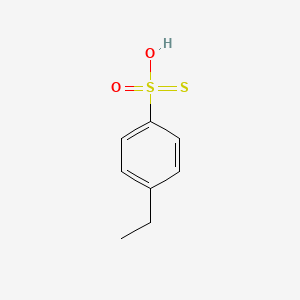
![2,7-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518068.png)
![4-(Dimethylamino)-1-({4-[2-(4-{[4-(dimethylamino)pyridin-1-ium-1-yl]methyl}phenoxy)ethoxy]phenyl}methyl)pyridin-1-ium dihydrobromide](/img/structure/B12518069.png)
